molecular formula C30H27NO5 B14990640 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B14990640
M. Wt: 481.5 g/mol
InChI Key: CDNGMBXLVDLDFN-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the furochromene core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the acetamide formation.

    Preparation of Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxycoumarins and phenylacetic acids under acidic conditions.

    Introduction of Substituents: The phenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using reagents like phenylboronic acid and methoxyphenylboronic acid.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Phenylboronic acid, methoxyphenylboronic acid

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one
  • 3-(2,5-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoate

Uniqueness

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxyphenyl and acetamide groups contribute to its potential therapeutic applications and reactivity in various chemical reactions.

Properties

Molecular Formula

C30H27NO5

Molecular Weight

481.5 g/mol

IUPAC Name

2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C30H27NO5/c1-18-23-15-25-27(35-19(2)29(25)21-7-5-4-6-8-21)17-26(23)36-30(33)24(18)16-28(32)31-14-13-20-9-11-22(34-3)12-10-20/h4-12,15,17H,13-14,16H2,1-3H3,(H,31,32)

InChI Key

CDNGMBXLVDLDFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCCC5=CC=C(C=C5)OC

Origin of Product

United States

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